Desdiacetylvecuronium
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Overview
Description
Desdiacetylvecuronium is a metabolite of vecuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia. It is known for its potent neuromuscular blocking properties and is often studied in the context of its parent compound, vecuronium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desdiacetylvecuronium is typically synthesized through the hydrolysis of vecuronium. The process involves the removal of acetyl groups from vecuronium, resulting in the formation of this compound . The reaction conditions for this hydrolysis include the use of acidic or basic catalysts under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desdiacetylvecuronium undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from vecuronium.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Involves the replacement of functional groups on the molecule, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, controlled temperature, and pH.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Desdiacetylvecuronium has several scientific research applications:
Chemistry: Used as a model compound to study the hydrolysis and other chemical reactions of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and muscle relaxation.
Medicine: Studied for its potential use as a neuromuscular blocking agent in anesthesia and intensive care.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Desdiacetylvecuronium exerts its effects by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction. This binding prevents acetylcholine from attaching to these receptors, thereby inhibiting depolarization and leading to muscle relaxation . The molecular targets involved include the nicotinic acetylcholine receptors, and the pathways affected are those related to neuromuscular transmission .
Comparison with Similar Compounds
Similar Compounds
Vecuronium: The parent compound from which desdiacetylvecuronium is derived.
Pancuronium: Another non-depolarizing neuromuscular blocking agent with a longer duration of action.
Rocuronium: A similar compound with a faster onset of action but shorter duration compared to vecuronium .
Uniqueness
This compound is unique due to its specific pharmacokinetic properties, such as a longer terminal elimination half-life and a larger steady-state distribution volume compared to vecuronium . These properties make it a potent neuromuscular blocking agent and a subject of interest in pharmacological research .
Properties
CAS No. |
745736-02-1 |
---|---|
Molecular Formula |
C30H53N2O2+ |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C30H53N2O2/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31/h21-28,33-34H,4-20H2,1-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
AJLKWPOGMPDMRQ-GUGJMVMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Origin of Product |
United States |
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